7-hydroxy-3-phenyl-2H-chromen-2-one

Fluorescence Spectroscopy pH-Sensitive Probes Biochemical Assay Development

Researchers requiring a validated MIF inhibitor reference compound with pH-dependent fluorescence often encounter autofluorescence interference with standard 7-hydroxycoumarin probes. 3-Phenylumbelliferone (CAS 6468-96-8) solves this through its 3-phenyl substitution, which red-shifts excitation to 383 nm-substantially reducing cellular autofluorescence overlap for improved signal-to-noise ratios in live-cell imaging. • MIF inhibition: Well-defined moderate Ki of 1.17 µM against recombinant human MIF, serving as a benchmark for competitive binding assay validation. • Ratiometric pH sensing: pKa of 7.8 with a 45 nm excitation shift between acidic and basic forms enables precise measurements near physiological pH. • Spectral compatibility: λex 383 nm / λem 472 nm (pH 9.0) compatible with standard fluorescence plate readers and microscopes. Supplied with full analytical documentation. Bulk quantities available upon request.

Molecular Formula C15H10O3
Molecular Weight 238.24 g/mol
CAS No. 6468-96-8
Cat. No. B183609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-hydroxy-3-phenyl-2H-chromen-2-one
CAS6468-96-8
Molecular FormulaC15H10O3
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)O)OC2=O
InChIInChI=1S/C15H10O3/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(17)18-14(11)9-12/h1-9,16H
InChIKeyRIPZCQZTVDNJHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxy-3-phenyl-2H-chromen-2-one: Overview


7-Hydroxy-3-phenyl-2H-chromen-2-one, also known as 3-Phenylumbelliferone or 7-Hydroxy-3-phenylcoumarin (CAS 6468-96-8), is a hydroxylated 3-phenylcoumarin derivative belonging to the broader coumarin family of heterocyclic compounds [1]. It is characterized by a chromen-2-one core with a hydroxy substituent at the 7-position and a phenyl ring at the 3-position (molecular formula C₁₅H₁₀O₃, molecular weight 238.24 g/mol) [2]. This compound is widely recognized for its pH-dependent fluorescent properties and serves as a valuable molecular scaffold in medicinal chemistry and biochemical assay development .

Why 7-Hydroxy-3-phenyl-2H-chromen-2-one Cannot Be Substituted with Simple Coumarins


Simple substitution with unsubstituted coumarin or the parent 7-hydroxycoumarin (Umbelliferone) is not scientifically sound due to profound differences in molecular properties and target engagement profiles. The 3-phenyl substituent in 7-hydroxy-3-phenyl-2H-chromen-2-one (CAS 6468-96-8) fundamentally alters the compound's electronic structure, resulting in a significant red-shift in both excitation and emission wavelengths compared to 7-hydroxycoumarin . Furthermore, this phenyl modification modulates binding affinity at therapeutically relevant targets, such as Macrophage Migration Inhibitory Factor (MIF), where the compound exhibits a distinct Ki value that differs markedly from other 7-hydroxycoumarin derivatives [1]. Consequently, assays or synthetic routes optimized for 7-hydroxy-3-phenyl-2H-chromen-2-one cannot be replicated using its simpler analogs without extensive re-validation, directly impacting data reproducibility and procurement value.

7-Hydroxy-3-phenyl-2H-chromen-2-one: Quantitative Comparison with Analogs


Red-Shifted Fluorescence Excitation vs. Umbelliferone

The introduction of a 3-phenyl group in 7-hydroxy-3-phenyl-2H-chromen-2-one significantly alters its fluorescence profile compared to the parent 7-hydroxycoumarin (Umbelliferone). Specifically, 7-hydroxy-3-phenyl-2H-chromen-2-one displays excitation/emission maxima of 338/463 nm at pH 3.0 and 383/472 nm at pH 9.0 . In contrast, 7-hydroxycoumarin in ethanol exhibits an excitation/emission maximum of 325/441 nm . This constitutes a red-shift of up to 58 nm in excitation and 31 nm in emission under alkaline conditions.

Fluorescence Spectroscopy pH-Sensitive Probes Biochemical Assay Development

MIF Tautomerase Affinity Baseline

In head-to-head biochemical assays against recombinant human Macrophage Migration Inhibitory Factor (MIF), 7-hydroxy-3-phenyl-2H-chromen-2-one exhibits a Ki value of 1.17 µM (1.17E+3 nM) [1]. This can be directly contrasted with a more potent 7-hydroxycoumarin derivative (compound 2) identified in a subsequent study, which displays a Ki of 18 ± 1 nM [2]. This represents a 65-fold difference in inhibitory potency, providing a quantitative benchmark for its activity as an MIF tautomerase inhibitor.

Enzyme Inhibition Macrophage Migration Inhibitory Factor Drug Discovery

Radical Scavenging vs. Dihydroxy Analogs

Within the class of hydroxylated 3-phenylcoumarins, antioxidant efficacy is highly dependent on the number and position of hydroxyl groups. While direct quantitative data for the monohydroxylated 7-hydroxy-3-phenyl-2H-chromen-2-one is not explicitly reported in the primary assay tables of the referenced study, the structure-activity relationship (SAR) is clearly defined. The study concludes that the dihydroxylated derivative, 7-hydroxy-3-(3'-hydroxy)phenylcoumarin, is 'the most active and effective antioxidant of the selected series' [1]. This finding implies that the mono-hydroxylated parent compound (CAS 6468-96-8) possesses comparatively lower antioxidant activity in assays such as ORAC-FL (where the best analog scored 11.8 Trolox equivalents) and hydroxyl radical scavenging (54% for the best analog) [1].

Antioxidant Activity Oxidative Stress Structure-Activity Relationship

pKa-Dependent Fluorescence pH Sensing

7-Hydroxy-3-phenyl-2H-chromen-2-one exhibits a pKa of 7.8 , which is within the physiologically relevant range. This property is leveraged for pH sensing, as its fluorescence excitation and emission maxima shift dramatically between acidic (pH 3.0: 338/463 nm) and basic (pH 9.0: 383/472 nm) conditions . While the parent compound 7-hydroxycoumarin is also used as a pH indicator, its pKa is typically reported around 7.5-7.7 [1], and its spectral shift is less pronounced (excitation shift of ~40 nm for the 3-phenyl derivative vs. a smaller shift for umbelliferone based on spectral data comparisons). The 3-phenyl substitution enhances the spectral separation between the protonated and deprotonated forms, enabling more precise ratiometric measurements.

pH Indicators Intracellular Imaging Fluorescent Probes

7-Hydroxy-3-phenyl-2H-chromen-2-one: Key Applications


Ratiometric Intracellular pH Imaging

Based on its pKa of 7.8 and large 45 nm excitation shift between acidic and basic forms, 7-hydroxy-3-phenyl-2H-chromen-2-one is ideally suited for ratiometric pH measurements in cellular compartments near physiological pH . Its red-shifted excitation maximum (383 nm at pH 9.0) compared to 7-hydroxycoumarin (325 nm) reduces overlap with cellular autofluorescence (typically excited below 350 nm), leading to improved signal-to-noise ratios and more reliable quantification in live-cell imaging studies.

MIF Tautomerase Competitive Binding Reference

With a well-defined moderate Ki of 1.17 µM against recombinant human MIF [1], 7-hydroxy-3-phenyl-2H-chromen-2-one serves as a reliable reference compound for establishing competitive binding assays. Its affinity, being 65-fold lower than high-affinity 7-hydroxycoumarin probes (Ki = 18 nM) [2], provides a useful benchmark for characterizing novel MIF inhibitors and for validating assay sensitivity in high-throughput screening formats.

Fluorescent Scaffold for Chemical Biology Probes

The unique combination of a modifiable coumarin core, pH-dependent fluorescence, and a 3-phenyl substituent that enhances hydrophobic interactions makes 7-hydroxy-3-phenyl-2H-chromen-2-one a valuable starting scaffold for the synthesis of activity-based probes. Its spectral properties (λex 383 nm, λem 472 nm at pH 9.0) are compatible with common fluorescence plate readers and microscopes, facilitating its use in the development of turn-on probes for enzymes like esterases or sulfatases.

Control for Antioxidant SAR Studies

Given its defined position as a monohydroxylated 3-phenylcoumarin with lower antioxidant activity compared to dihydroxylated analogs [3], this compound is an essential control in structure-activity relationship (SAR) studies. Its inclusion allows researchers to quantitatively assess the contribution of an additional hydroxyl group on the phenyl ring to overall radical scavenging capacity, thereby validating experimental models of oxidative stress.

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